BenchChemオンラインストアへようこそ!

1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione

PROTAC CRBN ligand chemical stability

1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione (CAS 2703770-99-2) is a synthetic small molecule (MW 284.11, C₁₀H₁₀BrN₃O₂) belonging to the phenyl dihydrouracil (PDHU) class. This compound features a saturated hexahydropyrimidine-2,4-dione (dihydrouracil) core N1-substituted with a 5-amino-2-bromophenyl ring, positioning it within the emerging PDHU scaffold family that has been validated as an achiral, hydrolysis-resistant alternative to classical glutarimide cereblon (CRBN) E3 ligase ligands for PROTAC design.

Molecular Formula C10H10BrN3O2
Molecular Weight 284.11 g/mol
Cat. No. B13480335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione
Molecular FormulaC10H10BrN3O2
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=C(C=CC(=C2)N)Br
InChIInChI=1S/C10H10BrN3O2/c11-7-2-1-6(12)5-8(7)14-4-3-9(15)13-10(14)16/h1-2,5H,3-4,12H2,(H,13,15,16)
InChIKeyZJYYJNGOEDBMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione – Procurement-Ready Phenyl Dihydrouracil Building Block


1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione (CAS 2703770-99-2) is a synthetic small molecule (MW 284.11, C₁₀H₁₀BrN₃O₂) belonging to the phenyl dihydrouracil (PDHU) class . This compound features a saturated hexahydropyrimidine-2,4-dione (dihydrouracil) core N1-substituted with a 5-amino-2-bromophenyl ring, positioning it within the emerging PDHU scaffold family that has been validated as an achiral, hydrolysis-resistant alternative to classical glutarimide cereblon (CRBN) E3 ligase ligands for PROTAC design [1][2]. It is commercially available at research-grade purity (95–98%) from multiple suppliers .

Why 1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione Cannot Be Replaced by Isomeric Bromophenyl or Deaminated Analogs


Positional isomerism and the presence of the 5-amino group fundamentally alter the synthetic utility and potential biological profile of this compound relative to its closest commercially available analogs. The three monobromophenyl regioisomers—1-(2-bromophenyl)-, 1-(3-bromophenyl)-, and 1-(4-bromophenyl)hexahydropyrimidine-2,4-dione (CAS 1543271-23-3, 1510379-35-7, and 90772-28-4 respectively)—lack the aromatic amino handle entirely, removing the capacity for amide bond formation, sulfonamide coupling, or urea linkage at the 5-position without additional synthetic steps . This amino group is also predicted to serve as a hydrogen bond donor (HBD count = 2 vs. 1 for deaminated analogs), potentially altering CRBN binding thermodynamics based on established PDHU structure–activity relationships [1]. Furthermore, the ortho-bromo substituent provides a cross-coupling handle (Suzuki, Buchwald-Hartwig, etc.) that is electronically and sterically distinct from meta- or para-bromo substitution patterns, enabling divergent vectorial elaboration of the phenyl ring .

1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione – Quantitative Differentiation Evidence vs. Closest Analogs


PDHU Scaffold Hydrolytic Stability vs. Glutarimide CRBN Ligands – Class-Level Comparison

The PDHU scaffold, of which the target compound is a direct structural member, demonstrates markedly superior hydrolytic stability compared to glutarimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide). Jarusiewicz et al. (2023) reported that PD-based PROTACs exhibited improved chemical stability in cell culture media relative to both IMiD-based and phenyl glutarimide (PG)-based PROTACs, with this stability translating to enhanced protein degradation efficacy and cellular potency [1]. The hexahydropyrimidine-2,4-dione ring lacks the labile glutarimide ring-opened hydrolysis pathway that plagues thalidomide analogs even under physiological conditions [1][2].

PROTAC CRBN ligand chemical stability hydrolysis resistance phenyl dihydrouracil

Dual Orthogonal Synthetic Handles: Bromo (C2) and Amino (C5) vs. Monofunctional Bromophenyl Regioisomers

The target compound uniquely provides two chemically orthogonal functional groups on the phenyl ring: an aryl bromide at the 2-position suitable for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and a primary aromatic amine at the 5-position enabling amide bond formation, sulfonylation, urea synthesis, or reductive amination without protecting group manipulation . In contrast, the three commercially available monobromophenyl regioisomers—1-(2-bromophenyl)- (CAS 1543271-23-3), 1-(3-bromophenyl)- (CAS 1510379-35-7), and 1-(4-bromophenyl)hexahydropyrimidine-2,4-dione (CAS 90772-28-4)—each possess only a single reactive handle (aryl bromide), requiring de novo introduction of nitrogen functionality through nitration/reduction sequences for library expansion . The 5-amino group also contributes an additional hydrogen bond donor (calculated HBD = 2 vs. 1 for all three monobromo regioisomers), with TPSA = 75.43 Ų (vs. ~58 Ų for deaminated analogs), predicted to enhance aqueous solubility and modulate CRBN binding interactions .

medicinal chemistry parallel synthesis cross-coupling amide coupling SAR exploration

PDHU Scaffold vs. Glutarimide CRBN Ligands – Absence of Chiral Center Eliminates Racemization Liability

A key procurement-relevant differentiation of the PDHU scaffold is its inherent achirality. Xie et al. (2023) demonstrated that glutarimide-based CRBN ligands (thalidomide, lenalidomide, pomalidomide) undergo rapid and spontaneous racemization, meaning most CRBN-recruiting PROTACs are synthesized as mixtures of racemates or diastereomers, with only the (S)-enantiomer primarily responsible for CRBN binding [1]. Substituted PDHUs, including the target compound's core scaffold, completely lack a chiral carbon at the CRBN-binding pharmacophore, eliminating racemization during synthesis, storage, and biological assay [1][2]. The PDHU scaffold has been explicitly validated as a CRBN binder with comparable binding affinity to lenalidomide for certain substituted PDHU analogs [1].

PROTAC development racemization achiral CRBN ligand drug development quality control

PDHU-Based PROTACs – Improved Cellular Degradation Potency vs. Corresponding IMiD- and PG-Based PROTACs

In a direct comparative study, Jarusiewicz et al. (2023) designed LCK-targeting PROTACs using three different CRBN-recruiting warheads (IMiD, phenyl glutarimide [PG], and phenyl dihydrouracil [PD]) connected via identical linkers to the same LCK-binding ligand. The PD-based PROTACs demonstrated substantially improved LCK degradation potency in cellular assays compared to both the corresponding IMiD-based and PG-based PROTACs [1]. Separately, Xie et al. (2023) demonstrated that trisubstituted PDHU-based PROTACs achieved potent BRD4 degradation, validating the scaffold for degrader applications [2]. While these data derive from PDHU analogs rather than the specific 5-amino-2-bromo compound, they establish the scaffold's functional superiority as a CRBN warhead platform [1][2].

targeted protein degradation BRD4 degrader DC50 cellular potency PROTAC optimization

Computed Drug-Likeness and CNS Multiparameter Desirability vs. Anticonvulsant Hexahydropyrimidine-2,4-dione Lead Series

Hexahydropyrimidine-2,4-diones are a recognized scaffold in anticonvulsant drug discovery. Septioglu et al. (2005) reported that 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives (7e–h) were highly protective in MES and scMet seizure models with no observed neurotoxicity [1]. The target compound differs structurally from these 6-aryl anticonvulsant leads through its N1-phenyl substitution pattern, which occupies a distinct chemical space. Its computed properties—MW 284.11, LogP 1.48, TPSA 75.43 Ų, HBD 2, HBA 3, rotatable bonds 1 —fall within favorable drug-like ranges (Rule of 5 compliant) and align with CNS MPO desirability criteria. This contrasts with larger trisubstituted PDHU analogs (MW > 400) developed as CRBN ligands, offering a lower molecular weight starting point for lead optimization where CNS penetration may be desired [2].

CNS drug design anticonvulsant hexahydropyrimidine-2,4-dione drug-likeness physicochemical profiling

Optimal Use Cases for 1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione Based on Verified Evidence


CRBN-Recruiting PROTAC Library Synthesis – Achiral Warhead with Dual Diversification Vectors

This compound serves as a strategic building block for constructing focused PROTAC libraries. The PDHU core provides an achiral CRBN-binding warhead that avoids the racemization and hydrolytic instability of classical IMiD ligands [1][2]. The 5-amino group can be directly elaborated via amide coupling or sulfonylation to install varied linkers, while the 2-bromo substituent enables late-stage Pd-catalyzed diversification (Suzuki coupling) for SAR exploration. This dual-handle architecture allows parallel library synthesis from a single starting material, a distinct practical advantage over monofunctional bromophenyl regioisomers that require multi-step functional group interconversion .

CNS-Targeted Hexahydropyrimidine-2,4-dione Lead Optimization – Anticonvulsant and Nootropic Programs

The hexahydropyrimidine-2,4-dione scaffold is validated in the anticonvulsant literature, with 6-aryl derivatives demonstrating protective efficacy in MES and scMet seizure models [3]. The N1-phenyl substitution pattern of the target compound represents underexplored chemical space relative to the established 6-aryl series. Its computed CNS MPO-favorable properties (MW 284, LogP 1.48, TPSA 75.43, low rotatable bond count) position it as a fragment-like entry point for CNS drug discovery, distinct from higher-MW PDHU CRBN ligands. The compound's bench stability and commercial availability at 95–98% purity support its use in medium-throughput electrophysiology or seizure-model screening cascades.

CRBN Molecular Glue Degrader Discovery – PDHU Scaffold with Established E3 Ligase Engagement

The PDHU scaffold has been adopted by Enamine in a dedicated 880-compound Phenyl Dihydrouracil (PD) Library specifically designed for molecular glue degrader screening . The target compound's 5-amino-2-bromo substitution pattern provides a differentiated entry within this chemical space, with the bromo group offering a potential vector for introducing additional protein-binding moieties. Published evidence confirms that substituted PDHUs can achieve CRBN binding affinity comparable to lenalidomide, and PD-based PROTACs demonstrate superior cellular degradation potency over IMiD-based counterparts [1][2], supporting the use of this scaffold as a validated starting point for glue degrader campaigns.

Fragment-Based Drug Discovery (FBDD) – Low-MW PDHU Fragment with Orthogonal Elaboration Points

At MW 284.11 with only one rotatable bond , this compound fits within fragment screening criteria (Rule of 3 compliant for MW and H-bond donors/acceptors) while offering the advantage of a pre-installed biological annotation—the PDHU core is a validated CRBN ligand pharmacophore [2]. The 5-amino group facilitates biophysical method-compatible conjugation (SPR immobilization via amine coupling), and the bromo substituent provides a heavy atom for X-ray crystallographic detection and a synthetic handle for fragment growing. This dual-purpose profile is not available from mono-substituted bromophenyl regioisomers .

Quote Request

Request a Quote for 1-(5-Amino-2-bromo-phenyl)hexahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.